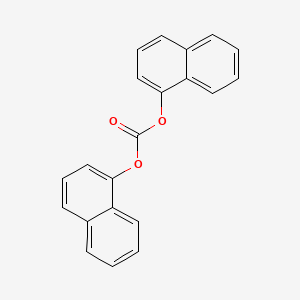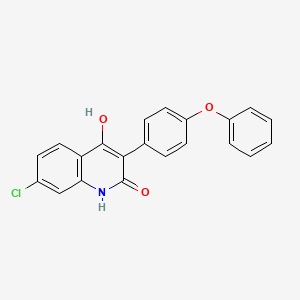![molecular formula C23H18ClN3OS B11978546 2-(benzylsulfanyl)-3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11978546.png)
2-(benzylsulfanyl)-3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-9-metil-4H-pirido[1,2-a]pirimidin-3-il[(E)-(4-clorofenil)imino]metano-2-il bencilsulfano es un compuesto orgánico complejo que pertenece a la clase de las pirido[1,2-a]pirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo bencilsulfano, un grupo imino clorofenil y un núcleo de pirido[1,2-a]pirimidinona.
Métodos De Preparación
La síntesis de 4-oxo-9-metil-4H-pirido[1,2-a]pirimidin-3-il[(E)-(4-clorofenil)imino]metano-2-il bencilsulfano generalmente implica múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de pirido[1,2-a]pirimidinona: Este paso implica la ciclación de precursores apropiados en condiciones específicas para formar el núcleo de pirido[1,2-a]pirimidinona.
Introducción del grupo bencilsulfano: El grupo bencilsulfano se introduce a través de una reacción de sustitución nucleofílica, donde un benciltiol adecuado reacciona con la estructura del núcleo.
Formación del grupo imino: El grupo imino se forma por la condensación de una amina con un aldehído o cetona, lo que da como resultado la formación de una imina (base de Schiff).
Ensamblaje final: El paso final implica el acoplamiento del grupo clorofenilo con el grupo imino, seguido de la purificación para obtener el compuesto deseado.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la escalabilidad.
Análisis De Reacciones Químicas
4-oxo-9-metil-4H-pirido[1,2-a]pirimidin-3-il[(E)-(4-clorofenil)imino]metano-2-il bencilsulfano experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, lo que da como resultado la reducción del grupo imino a una amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan el grupo bencilsulfano u otros sustituyentes.
Condensación: El grupo imino puede participar en reacciones de condensación con varios compuestos carbonílicos para formar nuevas iminas o heterociclos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos, bases, disolventes como el etanol o el diclorometano y catalizadores como el paladio o el platino.
Aplicaciones Científicas De Investigación
4-oxo-9-metil-4H-pirido[1,2-a]pirimidin-3-il[(E)-(4-clorofenil)imino]metano-2-il bencilsulfano tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como agente terapéutico debido a su estructura única y actividad biológica. Puede exhibir propiedades antimicrobianas, anticancerígenas o antiinflamatorias.
Ciencia de materiales: Las propiedades estructurales del compuesto lo convierten en un candidato para su uso en el desarrollo de nuevos materiales, como semiconductores orgánicos o diodos emisores de luz (LED).
Investigación biológica: Los investigadores investigan las interacciones del compuesto con macromoléculas biológicas, como proteínas y ácidos nucleicos, para comprender su mecanismo de acción y su potencial como fármaco principal.
Química analítica: El compuesto se puede utilizar como reactivo o estándar en métodos analíticos, como la cromatografía o la espectroscopia, para estudiar su comportamiento y sus propiedades.
Mecanismo De Acción
El mecanismo de acción de 4-oxo-9-metil-4H-pirido[1,2-a]pirimidin-3-il[(E)-(4-clorofenil)imino]metano-2-il bencilsulfano implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El grupo imino del compuesto puede formar enlaces de hidrógeno o coordinarse con iones metálicos, lo que influye en su afinidad de unión y actividad. El grupo bencilsulfano puede contribuir a la lipofilia del compuesto, lo que afecta su absorción y distribución celular.
Comparación Con Compuestos Similares
Compuestos similares a 4-oxo-9-metil-4H-pirido[1,2-a]pirimidin-3-il[(E)-(4-clorofenil)imino]metano-2-il bencilsulfano incluyen otras pirido[1,2-a]pirimidinas con diferentes sustituyentes. Estos compuestos pueden compartir estructuras centrales similares pero difieren en sus grupos funcionales, lo que lleva a variaciones en sus propiedades químicas y biológicas. Algunos ejemplos de compuestos similares incluyen:
- 2-(metilsulfanyl)-3-{(E)-[(4-clorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(benzylsulfanyl)-3-{(E)-[(4-methylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(benzylsulfanyl)-3-{(E)-[(4-chlorophenyl)imino]methyl}-9-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one
La singularidad de 4-oxo-9-metil-4H-pirido[1,2-a]pirimidin-3-il[(E)-(4-clorofenil)imino]metano-2-il bencilsulfano reside en su combinación específica de grupos funcionales, que pueden conferir reactividad química y actividad biológica distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C23H18ClN3OS |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-3-[(4-chlorophenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H18ClN3OS/c1-16-6-5-13-27-21(16)26-22(29-15-17-7-3-2-4-8-17)20(23(27)28)14-25-19-11-9-18(24)10-12-19/h2-14H,15H2,1H3 |
Clave InChI |
GRCQBSQFPGOZQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)SCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11978470.png)
![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11978484.png)
![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978485.png)
![6,7-diphenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11978486.png)
![2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11978491.png)


![7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11978501.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978508.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11978518.png)

![N-[3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11978531.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978537.png)
